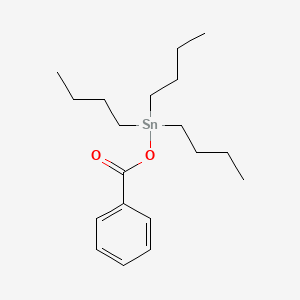

Tributyltin benzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 221308. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributylstannyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2.3C4H9.Sn/c8-7(9)6-4-2-1-3-5-6;3*1-3-4-2;/h1-5H,(H,8,9);3*1,3-4H2,2H3;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUEAPPHORMOWPK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)OC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5034981 | |

| Record name | Tributyltin benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid; [Gelest MSDS] | |

| Record name | Tributyltin benzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9475 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000015 [mmHg] | |

| Record name | Tributyltin benzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9475 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4342-36-3 | |

| Record name | Tributyltin benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4342-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributyltin benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004342363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIBUTYLTIN BENZOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, tributylstannyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tributyltin benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributylstannyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tributyltin benzoate CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyltin benzoate (TBTB) is an organotin compound belonging to the tributyltin (TBT) family. Historically, it has been utilized primarily as a biocide, particularly in antifouling paints for marine vessels, to prevent the growth of aquatic organisms on ship hulls.[1][2] It also sees application as a fungicide, disinfectant, and preservative in various industrial materials.[3] Despite its efficacy, the use of TBTB and other organotin compounds has been severely restricted due to their extreme toxicity to non-target marine life and their role as endocrine-disrupting chemicals.[1][4] This guide provides a comprehensive overview of the chemical and physical properties, toxicological profile, mechanism of action, and analytical methodologies for this compound.

Chemical and Physical Properties

This compound is a clear liquid under standard conditions.[3] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 4342-36-3 | [5] |

| Molecular Formula | C₁₉H₃₂O₂Sn | [5] |

| Molecular Weight | 411.17 g/mol | [3][6][7] |

| IUPAC Name | Tributylstannyl benzoate | [5] |

| Synonyms | TBTB, Tri-n-butyltin benzoate, Benzoyloxytributylstannane | [5] |

| Appearance | Clear liquid | [3] |

| Melting Point | 16-18 °C | [1] |

| Boiling Point | 166-168 °C at 1 mmHg | [1] |

| Density | 1.193 g/mL at 25 °C | [1][8][9] |

| Refractive Index | n20/D 1.5182 | [1][8][9] |

| Vapor Pressure | 0.0000015 mmHg | [3] |

| Water Solubility | Low | [2][4] |

| Solubility in Organic Solvents | Soluble in many organic solvents | [7] |

Toxicological Profile

This compound exhibits significant toxicity through various routes of exposure. It is classified as toxic if swallowed or in contact with skin and causes skin and eye irritation.[3] Prolonged or repeated exposure can cause damage to organs.[3]

| Toxicity Metric | Species | Route of Exposure | Value | Reference(s) |

| LD₅₀ | Rat | Oral | 115 mg/kg | [10] |

| LD₅₀ | Rat | Dermal | > 2000 mg/kg | [10] |

| LC₅₀ (4-hour) | Rat | Inhalation (aerosol of TBTO) | 77 mg/m³ (total particles) | [6][11] |

| Aquatic Toxicity (96-hour LC₅₀) | Freshwater Fish | Water | 2.6 - 13 µg/L | [12] |

| Chronic Toxicity (LOEC) | Fathead Minnow | Water | 0.08 µg/L (growth effects) | [12] |

Mechanism of Action and Signaling Pathways

The primary mechanism of toxicity for tributyltin compounds, including this compound, is the disruption of endocrine function. TBTs are potent endocrine-disrupting chemicals (EDCs) that can interfere with hormonal signaling pathways even at very low concentrations.[4][13][14]

One of the key molecular initiating events is the interaction of TBT with nuclear receptors, specifically the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor γ (PPARγ).[13][14] TBT can bind to these receptors and their heterodimers, leading to the dysregulation of gene expression involved in various physiological processes, including reproduction, development, and metabolism.[13][14]

In some species, TBT has been shown to inhibit the enzyme cytochrome P450 aromatase, which is responsible for converting androgens to estrogens.[4] This inhibition can lead to an accumulation of androgens, resulting in the masculinization of females, a phenomenon known as imposex, which has been widely observed in marine snails.[4]

Furthermore, TBT can affect other signaling pathways, including:

-

Estrogen Receptor (ER) Signaling: TBT can bind to both ERα and ERβ, leading to a disruption of estrogenic action.[15]

-

Wnt and TGF-β/Smad Signaling: TBT has been shown to affect these pathways, which can lead to uterine disorders.[15]

-

Kisspeptin/Leptin Signaling: TBT can disrupt the hypothalamic-pituitary-gonadal (HPG) axis by interfering with kisspeptin and leptin signaling, leading to reproductive abnormalities.[16]

Below are diagrams illustrating the endocrine disruption pathway and a simplified workflow for analyzing TBT in environmental samples.

Caption: Endocrine Disruption Pathway of Tributyltin (TBT).

References

- 1. healthandenvironment.org [healthandenvironment.org]

- 2. ijrar.org [ijrar.org]

- 3. This compound | C19H32O2Sn | CID 16682834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tributyltin - Wikipedia [en.wikipedia.org]

- 5. Tri-n-butyltin Degradation Pathway [eawag-bbd.ethz.ch]

- 6. www2.mst.dk [www2.mst.dk]

- 7. EXTOXNET PIP - TRIBUTYLTIN (TBT) [extoxnet.orst.edu]

- 8. pjoes.com [pjoes.com]

- 9. Elucidating the mechanism of action of tributyltin (TBT) in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. Tributyltin (TBT) in freshwater and marine water [waterquality.gov.au]

- 13. Tributyltin: Advancing the Science on Assessing Endocrine Disruption with an Unconventional Endocrine-Disrupting Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tributyltin: Advancing the science on assessing endocrine disruption with an unconventional endocrine-disrupting compound | U.S. Geological Survey [usgs.gov]

- 15. researchgate.net [researchgate.net]

- 16. Environmental obesogen tributyltin chloride leads to abnormal hypothalamic-pituitary-gonadal axis function by disruption in kisspeptin/leptin signaling in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tributyltin Benzoate: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of tributyltin benzoate. The information is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of this organotin compound.

Chemical Structure

This compound, with the IUPAC name tributylstannyl benzoate, is an organotin compound characterized by a central tin (Sn) atom covalently bonded to three butyl (-C₄H₉) groups and a benzoate (-OOC₇H₅) group.[1] The molecular formula for this compound is C₁₉H₃₂O₂Sn.[1] The structure combines the lipophilic nature of the three butyl chains with the aromatic benzoate group, influencing its chemical reactivity and biological activity.

Physicochemical Properties

This compound is a clear to yellowish, viscous liquid under standard conditions.[2][3] It is sparingly soluble in water but exhibits good solubility in organic solvents. Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 411.17 g/mol | --INVALID-LINK-- |

| Density | 1.193 g/mL at 25 °C | --INVALID-LINK-- |

| Boiling Point | 166-168 °C at 1 mmHg | --INVALID-LINK-- |

| Refractive Index | 1.5182 at 20 °C | --INVALID-LINK-- |

| CAS Number | 4342-36-3 | --INVALID-LINK-- |

Synthesis of this compound

There are two primary methods for the synthesis of this compound, each with distinct advantages and considerations.

Synthesis from Bis(tributyltin) Oxide and Benzoic Acid

This method involves the direct condensation reaction between bis(tributyltin) oxide and benzoic acid. The reaction proceeds with the formation of water as a byproduct, which is typically removed to drive the reaction to completion. This is an efficient route that can produce high yields of the desired product.[2]

Synthesis from Tributyltin Chloride and a Benzoate Salt

An alternative synthesis route involves the reaction of tributyltin chloride with a benzoate salt, such as sodium benzoate or silver benzoate.[4] This is a salt metathesis reaction where the chloride on the tributyltin moiety is displaced by the benzoate anion. The choice of the benzoate salt can influence the reaction conditions and the nature of the byproduct (e.g., sodium chloride or silver chloride).

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via the two methods described above.

Protocol 1: Synthesis from Bis(tributyltin) Oxide and Benzoic Acid

This protocol is adapted from a patented procedure.[2]

Materials:

-

Bis(tributyltin) oxide (1.0 mole, 596 g)

-

Benzoic acid (2.0 moles, 244.24 g)

-

Toluene (as a solvent for azeotropic removal of water)

-

Dean-Stark apparatus

-

Reaction flask equipped with a reflux condenser and magnetic stirrer

Procedure:

-

To a reaction flask, add bis(tributyltin) oxide, benzoic acid, and a suitable volume of toluene.

-

Assemble the Dean-Stark apparatus and reflux condenser.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Continuously remove the water formed during the reaction via the Dean-Stark trap. The theoretical amount of water to be collected is 1.0 mole (18.0 mL).

-

After no more water is collected, continue to reflux for an additional hour to ensure the reaction is complete.

-

Cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The resulting product, this compound, is a clear, colorless liquid and can be used without further purification if high-purity starting materials were used. A near-quantitative yield is expected.

Protocol 2: Synthesis from Tributyltin Chloride and Sodium Benzoate

This protocol is an adaptation of the synthesis of triphenyltin benzoate.[4]

Materials:

-

Tributyltin chloride (1.0 mole, 325.5 g)

-

Sodium benzoate (1.0 mole, 144.1 g)

-

Anhydrous ethanol (as solvent)

-

Reaction flask equipped with a reflux condenser and mechanical stirrer

Procedure:

-

In a reaction flask, dissolve sodium benzoate in anhydrous ethanol with stirring. Gentle heating may be required to achieve complete dissolution.

-

In a separate container, dissolve tributyltin chloride in anhydrous ethanol.

-

Slowly add the tributyltin chloride solution to the sodium benzoate solution with vigorous stirring at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

-

A white precipitate of sodium chloride will form as the reaction progresses.

-

After the reflux period, cool the mixture to room temperature and filter to remove the sodium chloride precipitate.

-

Wash the precipitate with a small amount of cold ethanol to recover any entrained product.

-

Combine the filtrate and the washings, and remove the ethanol under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be purified by vacuum distillation.

Visualization of Synthesis Pathways

The following diagrams illustrate the logical flow of the two synthesis pathways for this compound.

Caption: Synthesis of this compound from Bis(tributyltin) Oxide.

Caption: Synthesis of this compound from Tributyltin Chloride.

References

- 1. This compound | C19H32O2Sn | CID 16682834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US3214453A - Bis-tributyltin carbonate and a method for the preparation thereof - Google Patents [patents.google.com]

- 3. BNT Chemicals | Tri-n-Butyltin Chloride [bnt-chemicals.com]

- 4. Synthesis and Antibacterial Activity of Triphenyltinbenzoate - PMC [pmc.ncbi.nlm.nih.gov]

Tributyltin Benzoate: An In-depth Technical Guide to its Environmental Fate and Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyltin benzoate (TBTB) is an organotin compound that has been utilized as a biocide, particularly in anti-fouling paints for marine vessels. Its high toxicity to a wide range of organisms, coupled with its persistence in the environment, has raised significant concerns, leading to restrictions on its use. This technical guide provides a comprehensive overview of the environmental fate and degradation of this compound, focusing on its transformation pathways, degradation kinetics, and bioaccumulation potential. The information presented herein is intended to support researchers, scientists, and professionals in understanding the environmental impact of this compound.

Chemical Properties and Environmental Partitioning

This compound is characterized by a tributyltin cation ((C₄H₉)₃Sn⁺) ionically bound to a benzoate anion (C₆H₅COO⁻). In aqueous environments, the speciation of tributyltin is influenced by pH and the presence of other anions. It is a hydrophobic compound with a low water solubility and a high affinity for particulate matter and sediments.[1][2] This partitioning behavior significantly influences its environmental distribution and persistence.

Table 1: Physicochemical Properties and Partitioning Coefficients of Tributyltin (TBT)

| Property | Value | Reference |

| Log Kₒw (Octanol-Water Partition Coefficient) | 3.19 – 3.84 (distilled water), 3.54 (seawater) | [2] |

| Water Solubility | Low; influenced by pH and salinity | [1] |

| Sediment-Water Partition Coefficient (log Kd) | > 3.5 | [3] |

| Organic Carbon-Normalized Partition Coefficient (log Kₒc) | 4.5 (approx.) | [4] |

Environmental Degradation Pathways

The environmental degradation of this compound proceeds through the cleavage of the tin-carbon bonds of the tributyltin moiety and the transformation of the benzoate anion. The primary degradation pathway for the tributyltin cation is a sequential dealkylation process, forming less toxic dibutyltin (DBT) and monobutyltin (MBT) species, and ultimately inorganic tin.[5]

Abiotic Degradation

Hydrolysis: The carbon-tin bonds in tributyltin are stable to hydrolysis under typical environmental pH conditions (pH 4-9).[6] Therefore, hydrolysis is not considered a significant degradation pathway for the tributyltin moiety.

Photodegradation: Tributyltin can undergo photodegradation, especially in the surface layers of water bodies where it is exposed to sunlight. The process is generally slow, with a reported half-life of greater than 89 days in sunlight.[6] The presence of photosensitizing substances in the water can influence the rate of photodegradation.[7]

Biotic Degradation

Biodegradation is the primary mechanism for the breakdown of tributyltin in the environment.[6] A wide variety of microorganisms, including bacteria, fungi, and algae, are capable of degrading TBT.[5] The degradation proceeds through the sequential removal of butyl groups. The rate of biodegradation is influenced by several factors, including temperature, pH, oxygen availability, and the presence of other organic matter.[8]

The benzoate moiety, once cleaved from the tributyltin, is expected to undergo rapid biodegradation through aerobic or anaerobic pathways common for aromatic carboxylic acids.[9]

Figure 1: General degradation pathway of this compound.

Quantitative Data on Environmental Fate

The persistence of tributyltin in the environment is highly dependent on the specific compartment and environmental conditions. The following tables summarize key quantitative data related to its degradation and bioaccumulation.

Table 2: Half-life of Tributyltin (TBT) in Various Environmental Compartments

| Compartment | Condition | Half-life | Reference |

| Marine Water | - | 1-2 weeks | [2] |

| Freshwater | Aerobic | 5 months | [6] |

| Freshwater | Anaerobic | 1.5 months | [6] |

| Sediment | Aerobic | 360 - 775 days | [6] |

| Sediment | Anaerobic | No degradation in 330 days | [6] |

| Sediment (Marina) | - | 2.1 years | [10] |

| Sediment (Spiked) | Natural attenuation | 578 days | [11] |

| Sediment (Spiked) | Stimulated (pH 7.5, aeration, 28°C) | 11 days | [11] |

| Sediment (Spiked) | Stimulated + Nutrients | 9 days | [11] |

| Sediment (Spiked) | Stimulated + Enterobacter cloacae | 10 days | [11] |

Table 3: Bioaccumulation and Partitioning of Tributyltin (TBT)

| Parameter | Species/Matrix | Value | Reference |

| Bioconcentration Factor (BCF) - log | Fish | 2.7 - 3.9 | [12] |

| Bioconcentration Factor (BCF) - whole body | Rainbow trout (Oncorhynchus mykiss) | 406 | [1] |

| Bioconcentration Factor (BCF) - muscle | Round crucian carp | 1.70 - 2.77 | [13] |

| Bioconcentration Factor (BCF) - liver | Round crucian carp | 2.05 - 3.70 | [13] |

| Sediment-Water Distribution Coefficient (Kd) | Various sediments | 6.1 - 9400 L/kg | [14][15] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to assess the environmental fate of this compound, based on internationally recognized guidelines and published research.

Hydrolysis Study (adapted from OECD Guideline 111)

This protocol outlines the procedure to determine the rate of abiotic hydrolysis of this compound as a function of pH.

-

Test Substance Preparation: Prepare a stock solution of this compound in a water-miscible, low-volatility solvent. The final concentration in the test solutions should not exceed half of its water solubility.

-

Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Setup: In sterile, darkened glass vessels, add the test substance stock solution to the buffer solutions. Include control samples with only the buffer solution.

-

Incubation: Incubate the test vessels at a constant temperature (e.g., 25°C) in the dark. For a preliminary test, a higher temperature (e.g., 50°C) can be used to accelerate the reaction.[16]

-

Sampling: At predetermined time intervals, withdraw aliquots from the test vessels.

-

Analysis: Analyze the concentration of this compound and its potential hydrolysis products (dibutyltin, monobutyltin, and benzoate) using a suitable analytical method such as GC-MS or HPLC.

-

Data Analysis: Determine the rate of hydrolysis by plotting the concentration of the test substance against time. If the reaction follows first-order kinetics, calculate the hydrolysis rate constant (k) and the half-life (t1/2).

Figure 2: Experimental workflow for a hydrolysis study.

Photodegradation Study (adapted from OECD Guideline 316)

This protocol describes the determination of the direct phototransformation rate of this compound in water.

-

Test Solution Preparation: Prepare a solution of this compound in sterile, purified water. The concentration should be low enough to ensure a homogenous solution.

-

Light Source: Use a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).[17] The light intensity should be measured and controlled.

-

Test Vessels: Use quartz tubes or other vessels that are transparent to the wavelengths of the light source.

-

Test Setup: Fill the test vessels with the test solution. Prepare dark controls by wrapping identical vessels in aluminum foil.

-

Irradiation: Irradiate the samples at a constant temperature. The dark controls should be kept at the same temperature.

-

Sampling: At selected time intervals, remove replicate test vessels and dark controls for analysis.

-

Analysis: Determine the concentration of this compound and its photoproducts in the samples using an appropriate analytical method.

-

Data Analysis: Calculate the rate of photodegradation by comparing the concentration in the irradiated samples to the dark controls. Determine the photodegradation rate constant and half-life. The quantum yield can also be calculated if the molar absorption coefficient of the substance and the spectral irradiance of the light source are known.[14]

Figure 3: Experimental workflow for a photodegradation study.

Biodegradation Study in Seawater Microcosm

This protocol outlines a microcosm study to assess the biodegradation of this compound in a simulated marine environment.

-

Microcosm Setup: Collect seawater and sediment from a relevant marine environment. Place the sediment in the bottom of glass tanks and add the seawater. Allow the microcosms to acclimate.

-

Test Substance Addition: Prepare a stock solution of this compound and spike it into the water column of the microcosms to achieve the desired initial concentration.

-

Incubation: Incubate the microcosms under controlled conditions of temperature, light (e.g., a 12:12 hour light:dark cycle), and gentle aeration to maintain aerobic conditions. Include sterile controls (e.g., by autoclaving the sediment and filtering the seawater) to differentiate between biotic and abiotic degradation.

-

Sampling: At regular intervals, collect water and sediment samples from each microcosm.

-

Sample Preparation: Extract the organotin compounds from the water and sediment samples. This typically involves liquid-liquid extraction for water and solvent extraction for sediment, followed by a derivatization step (e.g., ethylation or propylation) to make the compounds volatile for GC analysis.[3]

-

Analysis: Analyze the extracts for tributyltin, dibutyltin, and monobutyltin using GC-MS or GC-FPD.

-

Data Analysis: Plot the concentrations of TBT, DBT, and MBT in both the water and sediment phases over time. Calculate the biodegradation rates and half-lives for each compound in each compartment.

Figure 4: Workflow for a biodegradation study in a seawater microcosm.

Conclusion

This compound is subject to environmental degradation, primarily through microbial action in water and sediment. The main degradation pathway involves the sequential debutylation of the tributyltin cation to less toxic inorganic tin. While photodegradation can occur, it is generally a slower process. Due to its hydrophobic nature, this compound readily partitions to sediment, where its persistence can be significantly longer, especially under anaerobic conditions. The benzoate moiety is expected to biodegrade rapidly. Understanding the environmental fate and degradation of this compound is crucial for assessing its ecological risk and for the development of environmentally safer alternatives. The experimental protocols outlined in this guide provide a framework for conducting robust studies to further elucidate the environmental behavior of this and other similar compounds.

References

- 1. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]

- 2. oecd.org [oecd.org]

- 3. www2.gov.bc.ca [www2.gov.bc.ca]

- 4. researchgate.net [researchgate.net]

- 5. Tributyltin compounds (EHC 116, 1990) [inchem.org]

- 6. epa.gov [epa.gov]

- 7. www2.mst.dk [www2.mst.dk]

- 8. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]

- 9. Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Long term behaviour and degradation kinetics of tributyltin in a marina sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 12. gcms.cz [gcms.cz]

- 13. catalog.labcorp.com [catalog.labcorp.com]

- 14. shop.fera.co.uk [shop.fera.co.uk]

- 15. Sorption and desorption behavior of tributyltin with natural sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. oecd.org [oecd.org]

- 17. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

The Pervasive Toxicity of Tributyltin: An In-depth Technical Guide for Marine Researchers

An overview of the profound impacts of tributyltin (TBT) compounds on marine ecosystems, this guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource. It details the toxicological effects on a range of marine organisms, outlines key experimental protocols for assessment, and visually represents the underlying molecular mechanisms.

First introduced in the 1960s as a highly effective biocide in antifouling paints for ship hulls, tributyltin and its compounds have become ubiquitous and persistent contaminants in marine environments.[1] Despite restrictions and eventual global bans on their use, the legacy of TBT contamination continues to pose a significant threat to marine life due to its extreme toxicity at very low concentrations, its propensity to bioaccumulate, and its role as an endocrine disruptor.[1] This guide synthesizes the current scientific understanding of TBT toxicity, offering a valuable resource for ongoing research and monitoring efforts.

Quantitative Toxicological Data

The toxicity of tributyltin varies considerably across different marine species and life stages, with larval and juvenile forms often being the most sensitive.[2] The following tables summarize key quantitative data on the acute and chronic toxicity of TBT, as well as its bioaccumulation in various marine organisms.

Table 1: Acute and Chronic Toxicity of Tributyltin (TBT) to Marine Invertebrates

| Species | Life Stage | Endpoint | Duration | Concentration (µg/L) | Reference |

| Acanthomysis sculpta | - | 96-h LC50 | 96 hours | 0.42 | |

| Palaemonetes pugio | - | 96-h LC50 | 96 hours | 19.5 | |

| Acartia tonsa (Copepod) | Juvenile | Acute | - | 0.24 | [3] |

| Acartia tonsa (Copepod) | - | 6-day NOEC | 6 days | 0.004 | |

| Acartia tonsa (Copepod) | - | 6-day LOEC | 6 days | 0.01 | |

| Crassostrea gigas (Pacific Oyster) | Larva | 96-h LC50 | 96 hours | 1.557 | [3] |

| Crassostrea gigas (Pacific Oyster) | Adult | 96-h LC50 | 96 hours | 282.2 | [3] |

| Crassostrea gigas (Pacific Oyster) | Spat | NOEL (growth) | - | ~0.02 (20 ng/L) | [2] |

| Mytilus edulis (Blue Mussel) | Larva | 96-h LC50 | 96 hours | 2.238 | [3] |

| Mytilus edulis (Blue Mussel) | Adult | 96-h LC50 | 96 hours | 36.98 | [3] |

| Mytilus edulis (Blue Mussel) | Adult | 7-day | Decreased cell viability | 0.5 | [4] |

| Nucella lapillus (Dog-whelk) | - | Imposex | - | 0.019 | |

| Various Gastropods | Female | Imposex | - | >0.001 (>1 ng/L) | [5] |

Table 2: Acute and Chronic Toxicity of Tributyltin (TBT) to Marine Fish

| Species | Life Stage | Endpoint | Duration | Concentration (µg/L) | Reference |

| Oncorhynchus tshawytscha (Chinook Salmon) | Juvenile | 96-h LC50 | 96 hours | 1.460 | [3] |

| Cyprinodon variegatus (Sheepshead Minnow) | Subadult | 96-h LC50 | 96 hours | 25.9 | [3] |

| Various Species | - | 48 to 96-h LC50 | 48-96 hours | 2.1 - 400 | |

| Various Species | - | 30-day NOEC (mortality) | 30 days | 0.6 | |

| Menidia beryllina (Inland Silverside) | Larva | Growth reduction | - | 0.93 | |

| Pimephales promelas (Fathead Minnow) | - | LOEC (growth) | - | 0.08 |

Table 3: Bioaccumulation of Tributyltin (TBT) in Marine Organisms

| Species | Tissue | Bioaccumulation Factor (BCF) | Exposure Conditions | Reference |

| Nucella lapillus (Snail) | Whole body | 250,000 | 54 days exposure at 1-2 ng/L | |

| Molluscs and Fish | - | Up to 7,000 | Laboratory experiments | [6] |

| Microorganisms | - | Up to 30,000 | Laboratory experiments | [6] |

Key Toxicological Effects and Mechanisms

TBT exerts a wide range of toxic effects on marine organisms, from cellular and molecular disruptions to population-level impacts. The most well-documented of these is its role as an endocrine disruptor, particularly in gastropods.

Endocrine Disruption and Imposex in Gastropods

One of the most sensitive and specific biomarkers of TBT pollution is the development of "imposex" in female gastropods. This condition involves the superimposition of male sexual characteristics, such as a penis and vas deferens, onto females.[7] In severe cases, the vas deferens can obstruct the oviduct, leading to sterility and population decline.[8] This phenomenon is induced by TBT at extremely low concentrations, in the nanogram per liter range.[5]

The primary mechanism behind TBT-induced imposex is the disruption of the endocrine system. Two main pathways have been identified:

-

Retinoid X Receptor (RXR) Agonism: TBT acts as an agonist for the retinoid X receptor (RXR), a nuclear receptor involved in various developmental and physiological processes.[9] By binding to RXR, TBT can trigger a cascade of gene expression that leads to the development of male sexual organs in females.

-

Aromatase Inhibition: TBT has been shown to inhibit the activity of aromatase, a key enzyme responsible for the conversion of androgens to estrogens.[6] This inhibition leads to an accumulation of androgens, which can masculinize female gastropods.

Immunotoxicity

TBT is also a potent immunotoxicant, impairing the immune function of a wide range of marine organisms and making them more susceptible to diseases. In bivalves such as the blue mussel (Mytilus edulis), exposure to environmentally realistic concentrations of TBT has been shown to decrease hemocyte viability and increase DNA damage.[4]

Neurotoxicity

The neurotoxic effects of TBT have been observed in various marine species. In fish, chronic exposure to TBT can induce apoptosis (programmed cell death) in brain cells and alter the levels of key neurotransmitters.[10][11] Studies on juvenile common carp (Cyprinus carpio) have shown that long-term exposure to TBT leads to significant physiological and biochemical responses in the brain, including oxidative stress and inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission.[10][12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the toxicity of tributyltin in marine organisms.

Imposex Assessment in Marine Gastropods

The assessment of imposex is a critical tool for monitoring the biological effects of TBT in the marine environment. The Vas Deferens Sequence (VDS) index is a widely used method for quantifying the degree of imposex.

Protocol:

-

Sample Collection: Collect a sufficient number of adult female snails of the target species from the study area. A recommended sample size is typically 30-50 individuals per site.

-

Shell Measurement: Measure the shell length or height of each individual to ensure they are of a comparable age and size.

-

Dissection: Carefully crack the shell of the snail and dissect the soft tissues under a stereomicroscope.

-

Sex Determination: Identify the sex of each individual by observing the presence of a capsule gland (female) or a sperm duct and prostate gland (male).

-

Imposex Staging: In females, examine the area behind the right tentacle for the presence and development of a penis and vas deferens.

-

VDS Index Calculation: Assign a VDS stage to each female based on a standardized classification scheme (e.g., Gibbs et al., 1987). The stages typically range from 0 (no imposex) to 6 (sterility). The VDS index for the population is the average of the VDS stages of all females in the sample.[8][13]

Immunotoxicity Assessment: Comet Assay in Bivalve Hemocytes

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells, providing a measure of genotoxicity.

Protocol:

-

Hemolymph Collection: Extract hemolymph from the posterior adductor muscle of the bivalve using a sterile syringe.

-

Cell Viability: Assess the viability of the hemocytes using a dye exclusion method, such as Trypan Blue. Only samples with high viability (>90%) should be used.

-

Slide Preparation: Mix a small volume of the hemocyte suspension with low melting point agarose and spread the mixture onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to lyse the cells and nuclear membranes, leaving the DNA as a nucleoid.

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis in the alkaline buffer. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

-

Scoring: Examine the slides under a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tail using image analysis software.[14][15]

Immunotoxicity Assessment: Micronucleus Assay in Bivalve Gill Cells

The micronucleus test is another widely used method to assess chromosomal damage. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei.[2]

Protocol:

-

Gill Tissue Collection: Dissect the gill tissue from the bivalve.

-

Cell Suspension: Place a small piece of gill tissue on a microscope slide with a drop of a suitable buffer and gently mince the tissue to release the cells.

-

Smear Preparation: Spread the cell suspension across the slide to create a thin smear and allow it to air dry.

-

Fixation: Fix the cells with a suitable fixative, such as a mixture of methanol and acetic acid.

-

Staining: Stain the slides with a DNA-specific stain, such as Giemsa or DAPI.

-

Scoring: Examine the slides under a light or fluorescence microscope and count the number of micronucleated cells per 1000-2000 cells. The frequency of micronuclei is an indicator of genotoxic exposure.[2]

Neurotoxicity Assessment: Acetylcholinesterase (AChE) Activity Assay in Fish Brain

This assay measures the activity of AChE, an enzyme that can be inhibited by neurotoxic compounds like TBT.

Protocol:

-

Brain Tissue Homogenization: Dissect the brain from the fish and homogenize it in a cold buffer solution.[8]

-

Centrifugation: Centrifuge the homogenate to separate the supernatant, which contains the AChE enzyme.[8]

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

-

Enzymatic Reaction: In a microplate, mix the supernatant with a solution containing a substrate for AChE (e.g., acetylthiocholine) and a chromogen (e.g., DTNB). AChE will hydrolyze the substrate, and the product will react with the chromogen to produce a colored compound.

-

Spectrophotometric Measurement: Measure the rate of color change over time using a microplate reader at a specific wavelength (e.g., 412 nm).[16]

-

Activity Calculation: Calculate the AChE activity, typically expressed as units per milligram of protein. A decrease in AChE activity compared to control fish indicates neurotoxicity.

Neurotoxicity Assessment: TUNEL Assay for Apoptosis in Fish Brain

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Protocol:

-

Tissue Preparation: Fix the fish brain tissue in paraformaldehyde and embed it in paraffin. Cut thin sections of the tissue and mount them on microscope slides.[17]

-

Permeabilization: Treat the tissue sections with proteinase K and a permeabilization buffer to allow access of the labeling reagents to the cell nucleus.[4]

-

Labeling: Incubate the sections with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTP (e.g., biotin-dUTP or a fluorescently labeled dUTP). TdT will add the labeled dUTPs to the 3'-OH ends of the fragmented DNA.[3]

-

Detection:

-

For biotin-labeled dUTP, incubate the sections with a streptavidin-horseradish peroxidase (HRP) conjugate, followed by a chromogenic substrate (e.g., DAB) to produce a colored precipitate at the site of apoptosis.[17]

-

For fluorescently labeled dUTP, the apoptotic cells can be directly visualized under a fluorescence microscope.

-

-

Counterstaining and Visualization: Counterstain the sections with a nuclear stain (e.g., hematoxylin or DAPI) and visualize them under a microscope. Apoptotic cells will be identified by the positive TUNEL staining.[4]

Mechanism of Action: Competitive Radioligand Binding Assay for RXR

This assay determines the ability of a test compound, such as TBT, to compete with a known radiolabeled ligand for binding to the retinoid X receptor (RXR).

Protocol:

-

Receptor Preparation: Prepare a source of RXR, which can be a cell lysate from cells overexpressing the receptor or a purified receptor protein.

-

Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of a radiolabeled RXR ligand (e.g., [³H]-9-cis-retinoic acid) and varying concentrations of the unlabeled test compound (TBT).

-

Separation of Bound and Free Ligand: After incubation, separate the receptor-bound radioligand from the free radioligand. This is typically done by rapid filtration through a glass fiber filter that traps the receptor-ligand complex.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of bound radioligand as a function of the concentration of the competing unlabeled compound. From this competition curve, the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant), which reflects the affinity of the competitor for the receptor, can then be calculated from the IC50 value.[18]

Mechanism of Action: In Vitro Aromatase Activity Assay in Fish Gonadal Microsomes

This assay measures the inhibition of aromatase activity by TBT in a cell-free system using microsomes isolated from fish gonads.

Protocol:

-

Microsome Preparation: Dissect the gonads from the fish and homogenize them in a suitable buffer. Isolate the microsomal fraction, which contains the aromatase enzyme, by differential centrifugation.

-

Protein Quantification: Determine the protein concentration of the microsomal preparation.

-

Enzymatic Reaction: In a reaction tube, incubate the microsomal preparation with a radiolabeled androgen substrate (e.g., [³H]-androstenedione), an NADPH-generating system (as a cofactor), and varying concentrations of the test compound (TBT).[6]

-

Extraction of Estrogenic Products: After the incubation period, stop the reaction and extract the estrogenic products (e.g., estrone and estradiol) from the reaction mixture using an organic solvent.

-

Quantification of Products: Quantify the amount of radiolabeled estrogenic products formed using a technique such as thin-layer chromatography (TLC) followed by liquid scintillation counting.

-

Inhibition Calculation: Calculate the percentage of aromatase inhibition for each concentration of the test compound by comparing the amount of product formed in the presence of the inhibitor to that in the control (without inhibitor). From this, an IC50 value can be determined.[6]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways affected by TBT and a general workflow for toxicity testing.

Caption: TBT-induced imposex via the Retinoid X Receptor (RXR) pathway.

Caption: TBT-induced imposex via aromatase inhibition.

Caption: General workflow for a marine toxicity testing experiment.

Conclusion

The extensive body of research clearly demonstrates that tributyltin compounds are highly toxic to a wide array of marine organisms, with profound and lasting effects on marine ecosystems. The endocrine-disrupting properties of TBT, leading to imposex in gastropods, serve as a stark example of the sublethal yet devastating impacts of this pollutant. Furthermore, its immunotoxic and neurotoxic effects highlight the multifaceted nature of its toxicity.

While international regulations have curtailed the use of TBT, its persistence in sediments means that it will remain a threat for years to come. Continued monitoring of TBT concentrations and its biological effects, utilizing the sensitive biomarkers and robust experimental protocols outlined in this guide, is essential for assessing the recovery of marine ecosystems and for informing future environmental policies. The detailed methodologies and mechanistic insights provided herein are intended to support the scientific community in these critical endeavors.

References

- 1. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 2. Mussel micronucleus cytome assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]

- 4. biotna.net [biotna.net]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. Case study in 21st century ecotoxicology: using in vitro aromatase inhibition data to predict short term in vivo responses in adult female fish - PMC [pmc.ncbi.nlm.nih.gov]

- 7. books.rsc.org [books.rsc.org]

- 8. Evaluation of a Brain Acetylcholinesterase Extraction Method and Kinetic Constants after Methyl-Paraoxon Inhibition in Three Brazilian Fish Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. revvity.com [revvity.com]

- 11. bosterbio.com [bosterbio.com]

- 12. researchgate.net [researchgate.net]

- 13. Detection of oxidative DNA damage in isolated marine bivalve hemocytes using the comet assay and formamidopyrimidine glycosylase (Fpg) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cusabio.com [cusabio.com]

- 15. assaygenie.com [assaygenie.com]

- 16. sciencellonline.com [sciencellonline.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Bioaccumulation of Tributyltin in Aquatic Food Webs

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tributyltin (TBT), an organotin compound, was extensively used as a biocide in antifouling paints for marine vessels for approximately four decades.[1] Its purpose was to prevent the growth of organisms on ship hulls, thereby improving performance and durability.[1] However, TBT leaches into the aquatic environment, where it exhibits high toxicity to non-target organisms and persists, particularly in sediments.[2][3][4] Due to its chemical properties, TBT bioaccumulates in aquatic life, and its role as a potent endocrine-disrupting chemical has led to significant ecological damage, including the collapse of local mollusc populations.[1][3] Although its use is now heavily restricted, TBT's persistence in sediments means it remains an ongoing environmental concern.[4][5][6] This guide provides a technical overview of the bioaccumulation of TBT in aquatic food webs, details common experimental protocols for its analysis, and illustrates its primary mechanisms of toxicity.

Bioaccumulation and Trophic Transfer

The accumulation of TBT in aquatic organisms is a complex process governed by its physicochemical properties and the ecological dynamics of the food web. TBT is lipophilic, meaning it has a high affinity for fatty tissues, which is a key factor in its retention and accumulation in organisms.[1][6]

2.1 Mechanisms of Uptake and Bioconcentration

Aquatic organisms can be exposed to TBT through several pathways, including direct uptake from the water column, ingestion of contaminated food, and contact with contaminated sediments.[7] Bioconcentration refers to the direct absorption of a chemical from the water, which occurs readily with TBT due to its moderately hydrophobic nature (Log Kow ranging from 3.19 to 4.7).[1][8] This leads to tissue concentrations that can be thousands of times higher than the surrounding water.[2][9]

Bioconcentration factors (BCFs), which quantify this process, vary significantly among species. For instance, laboratory experiments have reported BCFs up to 7,000 for molluscs and fish, while microorganisms can exhibit BCFs as high as 30,000.[2] Field investigations have sometimes found even higher values.[2]

Table 1: Bioconcentration Factors (BCFs) of Tributyltin in Various Aquatic Organisms

| Species/Group | BCF Range | Environment | Reference(s) |

| Microorganisms | Up to 30,000 | Freshwater | Maguire et al. 1984 (as cited in[2]) |

| Freshwater Green Algae | 30,000 | Freshwater | Maguire et al., 1984 (as cited in[7]) |

| Tilapia | 12,300 | Freshwater | Hongxia et al., 1998 (as cited in[7]) |

| Round Crucian Carp | 5,000 | Freshwater | Tsuda et al., 1986 (as cited in[7]) |

| Molluscs | 7,000 - 350,000 | Marine | [2][7] |

| Snail (Nucella lapillus) | Up to 250,000 | Marine | Gibbs et al. 1988 (as cited in[10]) |

| Fish | Up to 7,000 | Marine | [2] |

| European Flat Oyster (Ostrea edulis) | 192 - 1,167 | Saltwater | [3] |

2.2 Trophic Transfer and Biomagnification

Bioaccumulation encompasses all routes of exposure, including diet. The subsequent increase in contaminant concentration at successively higher levels in a food chain is known as biomagnification. For TBT, the evidence for significant biomagnification is inconsistent.[1] While considerable trophic transfer occurs, several studies have found no clear evidence of TBT concentrations increasing with trophic level.[9][11][12] In contrast, other organotins like triphenyltin (TPT) have shown significant biomagnification potential.[8][11]

The biomagnification factor (BMF) for TBT in red sea bream was found to decrease as the concentration in their feed increased, suggesting that at high contamination levels, uptake efficiency may be reduced.[13] Despite the debate, TBT is readily transferred through the food web, leading to high concentrations in certain organisms, even without a clear magnification trend.[1][9]

// Edges representing TBT flow Water -> Algae [label=" Bioconcentration", color="#EA4335"]; Sediment -> Invertebrates [label=" Uptake", color="#EA4335"]; Water -> Zooplankton [label=" Bioconcentration", color="#EA4335"]; Water -> Invertebrates [label=" Bioconcentration", color="#EA4335"]; Water -> SmallFish [label=" Bioconcentration", color="#EA4335"];

Algae -> Zooplankton [label=" Trophic Transfer", color="#5F6368"]; Zooplankton -> SmallFish [label=" Trophic Transfer", color="#5F6368"]; Invertebrates -> SmallFish [label=" Trophic Transfer", color="#5F6368"]; Invertebrates -> LargeFish [label=" Trophic Transfer", color="#5F6368"]; SmallFish -> LargeFish [label=" Trophic Transfer", color="#5F6368"]; } Caption: TBT bioaccumulation in a simplified aquatic food web.

Table 2: Representative Concentrations of Tributyltin in Environmental Compartments and Biota

| Matrix | Concentration Range | Location/Notes | Reference(s) |

| Coastal Waters | 1 - 10 ng/L | Recent measurements post-regulation | [2][14] |

| Marinas & Ports | 20 - 460 ng/L | Areas with high boating activity | [2][14] |

| Sediments | <100 µg/kg to >1000 µg/kg (dry wt) | Varies widely with contamination levels | [14] |

| Deep-Sea Organisms | 1.8 - 240 ng/g (dry wt) | Sea of Japan | [11] |

| Coastal Biota | Max of 99.5 ng/g (wet wt) | Western Japan | [8] |

| Mussel Tissue (CRM) | 2.20 ± 0.19 mg/kg | Certified Reference Material (ERM-CE 477) | [15] |

Experimental Protocols for TBT Analysis

The accurate quantification of TBT in environmental and biological samples requires a multi-step analytical process. The choice of method depends on the sample matrix, required detection limits, and available instrumentation.

// Workflow edges Start -> Prep; Prep -> Extract; Extract -> Deriv [label=" Required for GC"]; Extract -> LC [style=dashed, label=" Direct Analysis Possible"]; Deriv -> Cleanup; Cleanup -> GC; LC -> Quant; GC -> Quant; } Caption: General experimental workflow for TBT analysis.

3.1 Sample Preparation and Extraction The analysis of organotin compounds typically involves four main steps: extraction, derivatization (if needed), separation, and detection.[16]

-

Water: TBT can be extracted from water samples using liquid-liquid extraction (LLE) or, more commonly, solid-phase extraction (SPE), which concentrates the analyte from a large volume of water onto a cartridge.[15][17]

-

Sediment and Biota: Extraction from solid matrices is more complex. Common methods include sonication or digestion with an acidic methanol mixture.[15] Pressurized liquid extraction (PLE) with a hexane-tropolone mixture has also been effectively used.[18] For biological tissues, a cleanup step using materials like Florisil or silica gel is often necessary to remove interfering lipids.[16]

3.2 Derivatization Gas chromatography (GC) requires analytes to be volatile and thermally stable. Since TBT salts are not, a derivatization step is essential to convert them into a more volatile form.[16][17] The most common method is ethylation using sodium tetraethylborate (NaBEt4), which replaces the anionic group on the tin atom with an ethyl group.[4][5][19] An alternative is a Grignard reaction.[4][18]

3.3 Instrumental Analysis

-

Gas Chromatography (GC): GC provides high-resolution separation of different organotin compounds.[16]

-

Pulsed Flame Photometric Detection (PFPD): This detector is highly selective and sensitive for tin, making it an excellent choice for TBT analysis.[5][15]

-

Mass Spectrometry (MS): GC-MS offers definitive identification and quantification based on the mass-to-charge ratio of the analyte fragments.[18][19]

-

-

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) offers the significant advantage of not requiring a derivatization step.[16][17]

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): When coupled with LC, ICP-MS provides exceptional sensitivity and specificity for tin, allowing for direct analysis of extracts.[17]

-

Table 3: Summary of Analytical Methodologies for TBT Determination

| Matrix | Extraction Method | Derivatization Reagent | Instrumental Analysis | Reference(s) |

| Water | Solid-Phase Extraction (SPE) | NaBEt4 | GC-PFPD | [15] |

| Water | Solid-Phase Extraction (SPE) | None | LC-ICP-MS | [17] |

| Sediment | Hexane/HCl Extraction | Grignard Reagent | GC-PFPD | [4] |

| Sediment | Pressurized Liquid Extraction (PLE) | Grignard Reagent | GC-IDMS | [18] |

| Biota (Mussel) | Acid-Sonication Extraction | NaBEt4 | GC-FPD / GC-MS-TOF | [15] |

| Various | Solvent Extraction | NaBEt4 | GC-MS | [19] |

Mechanisms of Toxicity and Signaling Pathway Interference

TBT is a potent toxicant that exerts its effects through multiple mechanisms, most notably as an endocrine disruptor.[3][20] It can cause severe developmental and reproductive abnormalities in aquatic organisms at environmentally relevant concentrations (in the low ng/L range).[21][22]

4.1 Aromatase Inhibition One of the best-characterized mechanisms of TBT's endocrine-disrupting activity is the inhibition of the enzyme cytochrome P450 aromatase.[20][23][24] Aromatase is responsible for converting androgens (like testosterone) into estrogens.[20] By inhibiting this enzyme, TBT disrupts the natural hormonal balance, leading to an accumulation of testosterone. This is the mechanism behind "imposex"—the imposition of male sexual characteristics, such as a penis and vas deferens, on female gastropods, which can lead to sterility and population decline.[1][3][20][23]

4.2 PPARγ/RXR Activation and Obesogenic Effects TBT is also known as an "obesogen" because it can promote the formation of fat cells (adipocytes). It achieves this by acting as a high-affinity ligand for the Retinoid X Receptor (RXR), which forms a heterodimer with the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[23] The TBT-activated PPARγ/RXR complex functions as a transcription factor, initiating the expression of genes that drive the differentiation of pre-adipocytes into mature, lipid-storing adipocytes.[20] This mechanism has been demonstrated in zebrafish, which exhibit increased triglyceride levels and adipocyte hypertrophy upon TBT exposure.[20]

4.3 Other Mechanisms of Toxicity Beyond its role as an endocrine disruptor, TBT impacts cellular health through several other pathways:

-

Oxidative Stress: TBT exposure can increase the production of reactive oxygen species (ROS), leading to cellular damage. This is partly caused by the induction of enzymes like NADPH oxidase.[22][24]

-

Calcium Homeostasis Disruption: TBT can perturb intracellular calcium signaling, a critical process for many cellular functions. This disruption can trigger apoptosis (programmed cell death).[21]

-

Immunotoxicity: TBT has been shown to be immunotoxic, altering the expression and secretion of cytokines, which are key signaling molecules in the immune system.[24]

-

ATPase Inhibition: TBT can inhibit the function of essential enzymes like Na+/K+ ATPases, which are vital for maintaining cellular membrane potential.[3][20]

References

- 1. Tributyltin - Wikipedia [en.wikipedia.org]

- 2. www2.mst.dk [www2.mst.dk]

- 3. epa.gov [epa.gov]

- 4. sednet.org [sednet.org]

- 5. ysi.com [ysi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Biomagnification profiles of tributyltin (TBT) and triphenyltin (TPT) in Japanese coastal food webs elucidated by stable nitrogen isotope ratios - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Distribution and specific bioaccumulation of butyltin compounds in a marine ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tributyltin (TBT) in freshwater and marine water [waterquality.gov.au]

- 11. researchgate.net [researchgate.net]

- 12. Trophic transfer and biomagnification potential of contaminants in aquatic ecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Changes in dietary bioaccumulation of tributyltin chloride (TBTCl) in red sea bream (Pagrus major) with the concentration in feed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. esaa.org [esaa.org]

- 15. pjoes.com [pjoes.com]

- 16. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. eurofins.com.au [eurofins.com.au]

- 18. researchgate.net [researchgate.net]

- 19. alsenvironmental.co.uk [alsenvironmental.co.uk]

- 20. Tributyltin and Zebrafish: Swimming in Dangerous Water - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Effects of Tributyltin-Contaminated Aquatic Environments and Remediated Water on Early Development of Sea Urchin (Hemisentrotus pulcherrimus) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Tributyltin and Vascular Dysfunction: The Role of Oxidative Stress [frontiersin.org]

- 23. Transient developmental exposure to tributyltin reduces optomotor responses in larval zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Environmental Health and Toxicology: Immunomodulation Promoted by Endocrine-Disrupting Chemical Tributyltin - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Regulatory Landscape of Tributyltin: A Technical Guide for Researchers

An in-depth examination of the global and regional regulations surrounding tributyltin (TBT) compounds, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the regulatory framework, analytical methodologies, and toxicological endpoints pertinent to this persistent environmental contaminant.

Tributyltin compounds, once widely used as effective biocides in anti-fouling paints for marine vessels, have been subject to stringent environmental regulations due to their profound and lasting negative impacts on aquatic ecosystems. This technical guide delves into the core aspects of these regulations, offering a detailed resource for understanding the established limits, the scientific basis for these restrictions, and the methodologies employed for monitoring and assessing TBT's environmental footprint.

International and Regional Regulatory Framework

The global effort to control TBT pollution is primarily spearheaded by the International Maritime Organization's (IMO) International Convention on the Control of Harmful Anti-fouling Systems on Ships (AFS Convention). This convention, adopted in 2001 and in full effect since 2008, prohibits the use of organotin compounds, including TBT, in anti-fouling paints on ships.[1]

In addition to this overarching international treaty, various regional and national bodies have established their own specific regulations and environmental quality standards for TBT in different environmental compartments.

Quantitative Environmental Quality Standards

To provide a clear comparative overview, the following tables summarize the key quantitative limits for tributyltin in freshwater, saltwater, and sediment as established by prominent regulatory agencies.

Table 1: Environmental Quality Standards for Tributyltin in Water

| Jurisdiction/Body | Water Body Type | Analyte | Concentration Limit (µg/L) | Averaging Period | Notes |

| US EPA | Freshwater | TBT | 0.072 | 4-day average (Chronic) | Not to be exceeded more than once every three years on average. |

| TBT | 0.46 | 1-hour average (Acute) | Not to be exceeded more than once every three years on average. | ||

| Saltwater | TBT | 0.0074 | 4-day average (Chronic) | Not to be exceeded more than once every three years on average. | |

| TBT | 0.42 | 1-hour average (Acute) | Not to be exceeded more than once every three years on average. | ||

| European Union | Inland Surface Waters | TBT Cation | 0.0002 | Annual Average (AA-EQS) | Environmental Quality Standard under the Water Framework Directive. |

| TBT Cation | 0.0015 | Maximum Allowable Concentration (MAC-EQS) | |||

| Other Surface Waters | TBT Cation | 0.0002 | Annual Average (AA-EQS) | ||

| TBT Cation | 0.0015 | Maximum Allowable Concentration (MAC-EQS) | |||

| Canada (CCME) | Freshwater | Tributyltin | 0.008 | - | Interim water quality guideline. |

| Marine | Tributyltin | 0.001 | - | Interim water quality guideline. |

Table 2: Environmental Quality Standards for Tributyltin in Sediment

| Jurisdiction/Body | Sediment Type | Analyte | Concentration Limit (µg/kg dry weight) | Normalization | Notes |

| Sweden | Marine and Freshwater | TBT | 1.6 | 5% organic carbon | Proposed Environmental Quality Standard. |

Key Experimental Protocols for TBT Toxicity Assessment

The stringent regulations on TBT are underpinned by extensive scientific research demonstrating its toxicity. Below are detailed methodologies for key experiments cited in the risk assessment of TBT.

Imposex Assessment in Gastropods

One of the most sensitive and specific biomarkers for TBT exposure is the development of "imposex" – the imposition of male sexual characteristics, such as a penis and vas deferens, on female gastropods. The Vas Deferens Sequence Index (VDSI) is a widely used metric to quantify the severity of imposex.

Methodology:

-

Sample Collection: Collect a sufficient number of a target gastropod species (e.g., Nucella lapillus) from the study area. OSPAR guidelines recommend collecting at least 50 individuals per station.[2]

-

Morphological Examination: In the laboratory, carefully crack the shell of each snail to expose the soft tissues.

-

Sex Determination: Identify the sex of each individual by the presence of a capsule gland in females.

-

Imposex Staging (VDSI): For each female, examine the degree of male organ development and assign a stage according to the Vas Deferens Sequence (VDS), which typically ranges from stage 0 (normal female) to stage 6 (sterile female with a fully developed penis and vas deferens blocking the genital opening).[2]

-

Calculation of VDSI: The Vas Deferens Sequence Index is calculated as the average VDS stage for all females in the sample.[2]

Algal Growth Inhibition Test (Modified from OECD Guideline 201)

This test assesses the effect of TBT on the growth of freshwater green algae.

Methodology:

-

Test Organism: Use a suitable species of green algae, such as Pseudokirchneriella subcapitata.[3][4][5]

-

Test Concentrations: Prepare a series of TBT concentrations in a suitable culture medium. A geometric series of at least five concentrations is recommended.[3]

-

Inoculation: Inoculate flasks containing the different TBT concentrations and control flasks (without TBT) with a known density of exponentially growing algal cells.[5]

-

Incubation: Incubate the flasks under constant illumination and temperature for a period of 72 hours.[3][4]

-

Growth Measurement: Measure the algal biomass (e.g., by cell counts or spectrophotometry) at 24, 48, and 72 hours.[5]

-

Endpoint Calculation: Determine the EC50 value, which is the concentration of TBT that causes a 50% reduction in algal growth compared to the control.[6]

Fish Early-Life Stage Toxicity Test (Modified from OECD Guideline 210)

This protocol evaluates the effects of TBT on the early developmental stages of fish.

Methodology:

-

Test Organism: Use a recommended fish species such as zebrafish (Danio rerio), fathead minnow (Pimephales promelas), or rainbow trout (Oncorhynchus mykiss).[7][8]

-

Exposure System: Expose newly fertilized fish eggs to a range of TBT concentrations in a flow-through or semi-static system. At least five concentrations and a control are typically used.[1][7]

-

Test Duration: The test begins with fertilized eggs and continues until at least all control fish are actively feeding, which can be up to 30 days post-hatch depending on the species.[8]

-

Observations: Monitor the embryos and larvae daily for mortality, hatching success, and any developmental or behavioral abnormalities.[8]

-

Endpoint Measurement: At the end of the test, measure the length and weight of all surviving fish.[1]

-

Data Analysis: Determine the Lowest Observed Effect Concentration (LOEC) and the No Observed Effect Concentration (NOEC) for the various endpoints.[1]

Analytical Methods for Tributyltin Determination

Accurate and sensitive analytical methods are crucial for monitoring TBT levels in the environment. Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly employed technique.

Sample Preparation and Derivatization for GC-MS Analysis of TBT in Sediment

Methodology:

-

Sample Collection and Storage: Collect sediment samples and store them frozen at -20°C until analysis.

-

Extraction:

-

Weigh a 10-15 g subsample of wet sediment into a vial.[9]

-

Add an internal standard (e.g., deuterated TBT).

-

Add 3 mL of glacial acetic acid, 2 mL of 1 M sodium acetate buffer (pH 4.5), and 5 mL of 30% w/v NaCl solution.[9]

-

Add 5 mL of a diethyl ether:hexane (80:20) mixture containing 0.2% tropolone.[9]

-

Shake the vial for 1 hour on a mechanical shaker.[9]

-

Separate and collect the organic layer. Repeat the extraction.[9]

-

-

Derivatization (Ethylation):

-

Clean-up: Pass the derivatized extract through a silica gel column to remove interfering compounds.[9]

-

Instrumental Analysis: Analyze the cleaned extract using a gas chromatograph coupled to a mass spectrometer (GC-MS).[9]

Signaling Pathways and Molecular Mechanisms of TBT Toxicity

Tributyltin is a potent endocrine-disrupting chemical that exerts its toxicity through multiple signaling pathways.

TBT as an Agonist of Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor γ (PPARγ)

TBT can directly bind to and activate the Retinoid X Receptor (RXR), a nuclear receptor that forms heterodimers with other nuclear receptors, including the Peroxisome Proliferator-Activated Receptor γ (PPARγ).[1][11][12] This activation can disrupt a wide range of physiological processes, including lipid metabolism and adipogenesis.

Inhibition of Aromatase by TBT

TBT is also known to inhibit the activity of aromatase (CYP19), a key enzyme responsible for the conversion of androgens to estrogens.[13][14][15] This inhibition can lead to an imbalance in steroid hormone levels, contributing to the masculinization effects observed in female organisms, such as imposex in gastropods.

Logical Workflow for Environmental Risk Assessment of TBT

The environmental risk assessment of TBT follows a structured workflow that integrates exposure assessment and effects assessment to characterize the risk to aquatic ecosystems.

Experimental Workflow for TBT Analysis in Environmental Samples

The analysis of TBT in environmental samples involves a multi-step process from sample collection to instrumental analysis.

References

- 1. oecd.org [oecd.org]

- 2. marine-monitoring.se [marine-monitoring.se]

- 3. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]

- 4. oecd.org [oecd.org]

- 5. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]

- 6. eurofins.com.au [eurofins.com.au]

- 7. OECD 210: Fish, Early-life Stage Toxicity Test | ibacon GmbH [ibacon.com]

- 8. Specialty Chemicals | Fish, Early-life Stage Toxicity Test [jrfglobal.com]

- 9. www2.gov.bc.ca [www2.gov.bc.ca]

- 10. Tributyltin engages multiple nuclear receptor pathways and suppresses osteogenesis in bone marrow multipotent stromal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation of RXR-PPAR heterodimers by organotin environmental endocrine disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Tributyltin or triphenyltin inhibits aromatase activity in the human granulosa-like tumor cell line KGN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Navigating the Risks: A Technical Guide to the Safe Handling of Tributyltin Benzoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the health and safety considerations essential for the handling of Tributyltin benzoate. Tributyltin (TBT) compounds, including this compound, are organotin compounds known for their high toxicity.[1][2] Historically used as biocides in applications such as anti-fouling paints for ships, their use has been restricted due to significant environmental and health concerns.[3][4][5] This guide is intended to equip researchers, scientists, and drug development professionals with the critical information needed to manage the risks associated with this hazardous compound.

Chemical and Physical Properties

This compound is a clear liquid with the molecular formula C19H32O2Sn.[4][6] A summary of its key chemical and physical properties is provided in the table below.

| Property | Value |

| Molecular Weight | 411.2 g/mol [4][6] |

| CAS Number | 4342-36-3[6] |

| Appearance | Clear liquid[6] |

| Density | 1.193 g/mL at 25 °C[7][8] |

| Boiling Point | 166-168 °C at 1 mm Hg[7] |

| Melting Point | 16-18 °C[7] |

| Vapor Pressure | 0.0000015 mmHg[6] |

| Flash Point | >230 °F[7] |

Toxicological Profile

This compound is classified as a toxic substance with significant health hazards. It is toxic if swallowed or in contact with skin, causes severe skin and eye irritation, and can cause damage to organs through prolonged or repeated exposure.[6]

Quantitative Toxicity Data

The following table summarizes the available acute toxicity data for this compound.

| Toxicity Endpoint | Species | Route | Value | Toxicity Category |

| LD50 | Rat | Oral | 115 mg/kg (male and female combined)[9] | II[9] |

| LD50 | Rat | Dermal | > 2000 mg/kg (combined)[9] | III[9] |

| Primary Dermal Irritation | Rabbit | Dermal | Severe Irritation[9] | I[9] |

Occupational Exposure Limits

Several organizations have established occupational exposure limits for tin compounds, which are applicable to this compound.

| Limit | Value (as Sn) |

| Permissible Exposure Limit (PEL) | 0.1 mg/m³[6] |

| Immediately Dangerous to Life or Health (IDLH) | 25.0 mg/m³[6] |

| Threshold Limit Value (TLV) | 0.1 mg/m³[6] |

| TLV-STEL | 0.2 mg/m³[6] |

| Maximum Allowable Concentration (MAK) | 0.02 mg/m³ (inhalable fraction)[6] |

Mechanisms of Toxicity

Tributyltin compounds exert their toxic effects through multiple mechanisms, primarily acting as endocrine disruptors, neurotoxins, and immunotoxins.

Endocrine Disruption